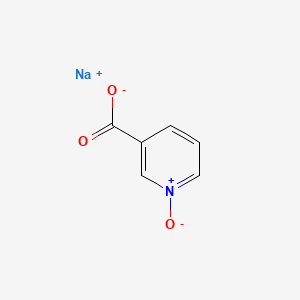

Nicotinic acid oxide sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

40950-89-8 |

|---|---|

Molecular Formula |

C6H4NNaO3 |

Molecular Weight |

161.09 g/mol |

IUPAC Name |

sodium;1-oxidopyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C6H5NO3.Na/c8-6(9)5-2-1-3-7(10)4-5;/h1-4H,(H,8,9);/q;+1/p-1 |

InChI Key |

LXFVSEQNECEJQB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Organic Transformations of Nicotinic Acid N Oxide

Established Synthetic Routes for Nicotinic Acid N-Oxide and its Derivatives

The synthesis of nicotinic acid N-oxide and its analogues has been a subject of considerable research, leading to the development of several reliable methods. These can be broadly categorized into direct oxidation of nicotinic acid precursors and the derivatization of the N-oxide core to introduce novel functionalities.

Oxidation Reactions of Nicotinic Acid Precursors

The most direct and common method for the preparation of nicotinic acid N-oxide is the oxidation of nicotinic acid. chemicalbook.comwikipedia.org This transformation involves the introduction of an oxygen atom to the nitrogen of the pyridine (B92270) ring. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide often being a preferred reagent due to its efficiency and relatively clean byproducts. guidechem.com The reaction is typically carried out in a suitable solvent, such as acetic acid. guidechem.com

Another established route involves the hydrolysis of 3-cyanopyridine (B1664610) N-oxide. chemicalbook.comwikipedia.org This method provides an alternative pathway to nicotinic acid N-oxide, particularly when the starting nitrile is readily available.

The oxidation of other nicotinic acid precursors, such as 3-picoline, has also been explored. The industrial synthesis of nicotinic acid itself often involves the oxidation of 3-picoline to form nicotinonitrile, which is then hydrolyzed. wikipedia.org A similar oxidation strategy can be adapted to produce the corresponding N-oxide.

Table 1: Comparison of Common Oxidation Methods for Nicotinic Acid N-Oxide Synthesis

| Starting Material | Oxidizing Agent | Typical Solvent | Key Advantages | Key Disadvantages |

| Nicotinic Acid | Hydrogen Peroxide | Acetic Acid | Direct route, high yield. guidechem.com | Potential for over-oxidation, requires careful control of reaction conditions. |

| 3-Cyanopyridine N-oxide | Water (Hydrolysis) | - | Utilizes a different starting material, can be advantageous based on availability. chemicalbook.comwikipedia.org | Two-step process if starting from 3-cyanopyridine. |

| 3-Picoline | Air/Oxygen | Acetic Acid | Utilizes an inexpensive starting material. mdpi.com | Can lead to a mixture of products, may require a catalyst. mdpi.com |

Derivatization Strategies for Novel Nicotinic Acid N-Oxide Analogues

The core structure of nicotinic acid N-oxide can be chemically modified to generate a diverse range of analogues with unique properties. These derivatization strategies are crucial for drug discovery and the development of new materials.

One common approach is the functionalization of the carboxylic acid group. For instance, esterification can be performed to produce various nicotinic acid N-oxide esters. A patent describes the synthesis of 2-aminonicotinic acid methyl ester N-oxide, which involves the oxidation of the corresponding amino ester with hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst. google.com

Furthermore, the pyridine ring of nicotinic acid N-oxide can undergo various substitutions. The reaction of nicotinic acid N-oxide with acetic anhydride (B1165640) can lead to the formation of 3-carboxy-N-acetoxypyridinium perchlorate. guidechem.comjst.go.jp This reactivity highlights the potential for introducing different functional groups at various positions on the pyridine ring. The development of metal-free, regioselective C-H functionalization methods for heteroaromatic N-oxides has also opened new avenues for creating novel analogues. acs.org

The synthesis of conformationally restricted analogues of nicotine (B1678760) often involves multi-step sequences where the nicotinic acid or a derivative is a key intermediate. nih.gov These complex syntheses demonstrate the versatility of nicotinic acid derivatives in building intricate molecular architectures.

Formation of the Sodium Salt: Acid-Base Conversion Mechanisms

The sodium salt of nicotinic acid N-oxide is readily prepared through a straightforward acid-base reaction. Nicotinic acid N-oxide, being a carboxylic acid, can be neutralized by a sodium base, such as sodium hydroxide (B78521), to form the corresponding sodium salt.

A patented method for preparing derivatives of nicotinic acid N-oxide describes the hydrolysis of a methyl ester derivative using sodium hydroxide in ethanol (B145695) to yield the sodium salt of the corresponding carboxylic acid N-oxide. google.com This is a standard saponification reaction, a fundamental transformation in organic chemistry. The general mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol.

The formation of the sodium salt is often a crucial step in the purification or formulation of the final product. The salt form can exhibit different solubility properties compared to the free acid, which can be advantageous in various applications.

Catalytic Approaches in the Synthesis of N-Oxides

The use of catalysts in the N-oxidation of pyridine derivatives, including nicotinic acid, has been a significant area of research, aiming to improve efficiency, selectivity, and environmental friendliness of the synthetic processes. Both homogeneous and heterogeneous catalytic systems have been developed.

Homogeneous Catalysis for N-Oxidation

Homogeneous catalysts, which are soluble in the reaction medium, have been effectively employed for the N-oxidation of pyridines. Maleic anhydride derivatives have been shown to act as efficient catalysts for the N-oxidation of various pyridine substrates using hydrogen peroxide. nih.govrsc.org The catalytic cycle involves the formation of a peracid from the anhydride, which then acts as the oxidant. nih.gov For electron-donating pyridines, 2,3-dimethylmaleic anhydride (DMMA) is effective, while 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) is more suitable for electron-deficient pyridines. nih.govrsc.org

Metal complexes also serve as homogeneous catalysts. For instance, methyltrioxorhenium (MTO) has been used to catalyze the oxidation of 2-aminonicotinic acid methyl ester to its N-oxide with hydrogen peroxide. google.com Ruthenium(III) complexes have also been studied in the oxidation of nicotinic acid. researchgate.net Furthermore, copper-catalyzed methods have been developed for the atroposelective synthesis of biaryl N-oxides. nih.gov

Heterogeneous Catalysis in Nicotinic Acid N-Oxide Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Supported catalysts, where the active species is immobilized on a solid support, are a common type of heterogeneous catalyst.

A process for oxidizing pyridine and its derivatives to the corresponding N-oxides has been developed using a supported sulfonic acid or carboxylic acid catalyst. google.com This method utilizes hydrogen peroxide as the oxidant and operates at elevated temperatures. google.com The catalyst is insoluble in the reaction mixture, simplifying the work-up procedure. google.com

In the broader context of nicotinic acid synthesis, heterogeneous catalysts are crucial. For example, the industrial production of nicotinic acid often involves the vapor-phase oxidation of 3-methylpyridine (B133936) over a catalyst containing vanadium oxide (V2O5) and other transition metal oxides on a carrier. google.com While this process directly yields nicotinic acid, similar catalytic systems can be adapted for N-oxide production. The use of metal-free graphitic carbon nitride (GCN)-based materials as heterogeneous photocatalysts for the oxidation of 3-pyridinemethanol (B1662793) to nicotinic acid under visible light has also been reported, showcasing a green chemistry approach. nih.gov

Table 2: Overview of Catalytic Systems for N-Oxidation

| Catalyst Type | Catalyst Example | Oxidant | Substrate Scope | Key Features |

| Homogeneous | ||||

| Organic | Maleic Anhydride Derivatives nih.govrsc.org | Hydrogen Peroxide | Various Pyridines | Tunable reactivity based on anhydride structure. |

| Metal Complex | Methyltrioxorhenium (MTO) google.com | Hydrogen Peroxide | Amino-substituted Nicotinic Acid Esters | High efficiency for specific substrates. |

| Metal Complex | Copper Catalysts nih.gov | - | Biaryl Precursors | Enables atroposelective synthesis of N-oxides. |

| Heterogeneous | ||||

| Supported Acid | Sulfonic Acid on a support google.com | Hydrogen Peroxide | Pyridine and derivatives | Insoluble, easy to separate and reuse. |

| Metal Oxide | Vanadium Oxide (V2O5) based google.com | Oxygen/Air | 3-Methylpyridine | High conversion and selectivity in vapor-phase reactions. |

| Photocatalyst | Graphitic Carbon Nitride (GCN) nih.gov | Light/Air | 3-Pyridinemethanol | Green, sustainable approach using visible light. |

Rearrangement Reactions and Deoxygenation Studies of Nicotinic Acid N-Oxide

The pyridine N-oxide functionality in nicotinic acid N-oxide allows for a variety of chemical manipulations, including rearrangement and deoxygenation reactions, which are crucial for the synthesis of substituted pyridine derivatives.

The reaction of pyridine N-oxides with acid anhydrides can lead to the formation of various rearranged products. When nicotinic acid N-oxide is treated with acetic anhydride, a complex reaction can occur. rsc.org For instance, the reaction of nicotinic acid N-oxide with acetic anhydride can result in deoxygenative α-acetoxylation, without the formation of 2-acetylnicotinic acid. nii.ac.jp However, a patented method describes the reaction of nicotinic acid N-oxide with acetic anhydride at 100-110 °C to produce 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide. google.com

A well-known rearrangement in pyridine N-oxide chemistry is the Boekelheide reaction, where α-picoline-N-oxides rearrange to form hydroxymethylpyridines. wikipedia.org This reaction is typically carried out with acetic anhydride at reflux temperatures or with the more reactive trifluoroacetic anhydride at room temperature. wikipedia.org The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a google.comgoogle.com-sigmatropic rearrangement. wikipedia.orgchemtube3d.com

| Reactant | Reagent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Nicotinic acid N-oxide | Acetic anhydride | 100-110 °C, 6 hours | 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide | google.com |

| Nicotine-N'-oxide | Acetic anhydride | Not specified | 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone | tandfonline.com |

| α-Picoline-N-oxides | Acetic anhydride | Reflux (~140 °C) | Hydroxymethylpyridines | wikipedia.org |

| α-Picoline-N-oxides | Trifluoroacetic anhydride (TFAA) | Room temperature | Hydroxymethylpyridines | wikipedia.org |

The deoxygenation of the N-oxide group is a critical step in many synthetic pathways involving nicotinic acid N-oxide. Traditional methods for this reduction have employed reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). google.com However, these reagents are associated with pollution and cost issues. google.com

More environmentally friendly methods have been developed. A notable example is the catalytic hydrogenation of the intermediate formed from the reaction of nicotinic acid N-oxide with acetic anhydride. google.com This deoxygenation is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method is considered more environmentally benign and results in a high yield of the desired product. google.com Another approach for the deoxygenation of pyridine N-oxides involves the use of zinc. arkat-usa.org

| Reagent | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| PBr₃ or PCl₃ | Not specified | Causes pollution and increases production cost. | google.com |

| Pd/C catalyst and hydrogen atmosphere | Alcohol solvent, 1-10 atm H₂ | Environmentally friendly, high yield and purity. | google.com |

| Zinc | Not specified | Effective for deoxygenation of pyridine N-oxides. | arkat-usa.org |

Green Chemistry Principles in Nicotinic Acid N-Oxide Synthesis

The industrial production of nicotinic acid and its derivatives has traditionally relied on methods that are not environmentally benign. nih.govresearchgate.netnih.gov This has spurred research into greener synthetic routes.

The synthesis of nicotinic acid N-oxide itself is typically achieved through the oxidation of nicotinic acid. wikipedia.org Traditional industrial methods for producing nicotinic acid often involve the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which produces nitrous oxide (N₂O), a potent greenhouse gas. nih.govresearchgate.netnih.gov

In the pursuit of greener alternatives, various oxidizing agents and catalytic systems have been explored for the N-oxidation of pyridines. These include:

Hydrogen peroxide in acetic acid (H₂O₂/AcOH) arkat-usa.org

Hydrogen peroxide with a manganese tetrakis(2,6-dichlorophenyl)porphyrin catalyst arkat-usa.org

Hydrogen peroxide with methyltrioxorhenium (MTO) as a catalyst arkat-usa.orggoogle.com

Dimethyldioxirane (DMD) arkat-usa.org

Bis(trimethylsilyl)peroxide (BTSP) arkat-usa.org

m-Chloroperoxybenzoic acid (m-CPBA) arkat-usa.org

The oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine, followed by hydrolysis, is considered a green process for producing nicotinic acid as the primary byproduct is water. nih.gov

A significant concern in the chemical synthesis of nicotinic acid and its derivatives is the generation of harmful by-products. The oxidation of 5-ethyl-2-methylpyridine with nitric acid, a major industrial route, generates nitrous oxide, which has a greenhouse effect approximately 300 times that of carbon dioxide. nih.govresearchgate.netnih.gov

The use of reagents like PBr₃ and PCl₃ for deoxygenation reactions also contributes to environmental pollution. google.com In contrast, catalytic methods, such as the use of Pd/C and hydrogen for deoxygenation, are considered more environmentally friendly due to reduced waste and milder reaction conditions. google.com The gas-phase oxidation of 3-picoline using air as the oxidant is another promising green method for nicotinic acid production, offering high selectivity and atom economy. nih.gov

The development of synthetic routes with improved atom economy and reduced hazardous waste is a key focus in the modern chemical industry. For the synthesis of nicotinic acid and its derivatives, this involves moving away from stoichiometric reagents like nitric acid and phosphorus halides towards catalytic and more benign alternatives. nih.govchimia.ch

Advanced Spectroscopic and Computational Structural Characterization of Nicotinic Acid N Oxide Systems

Vibrational Spectroscopy (FT-IR, FT-Raman) and Mode Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of nicotinic acid N-oxide systems. When combined with computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. nih.govnih.gov

The vibrational spectrum of nicotinic acid N-oxide is characterized by contributions from the pyridine (B92270) N-oxide ring and the carboxylic acid substituent. The formation of the sodium salt induces significant and predictable changes in the vibrations associated with the carboxylic acid group.

Key functional group signatures for nicotinic acid N-oxide include:

O-H Vibrations: The carboxylic acid group exhibits a broad O-H stretching band in the high-wavenumber region of the IR spectrum, typically around 3094 cm⁻¹. researchgate.net This band is a hallmark of the hydrogen-bonded dimeric structures often found in the solid state.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong band in the IR spectrum, observed around 1703-1714 cm⁻¹. researchgate.net

N-O Vibrations: The N-oxide group gives rise to characteristic stretching and bending vibrations, which are sensitive to the electronic environment of the pyridine ring.

Pyridine Ring Vibrations: The C-H and C-C stretching vibrations of the aromatic ring appear in the regions of 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively. nih.govresearchgate.net

Upon conversion to nicotinic acid oxide sodium salt , the vibrational spectrum is altered, most notably by:

The disappearance of the broad O-H stretching band due to the deprotonation of the carboxylic acid.

The replacement of the C=O stretching vibration with two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate (COO⁻) group. The asymmetric stretch typically appears in the 1640-1680 cm⁻¹ range, while the symmetric stretch is found near 1400 cm⁻¹. researchgate.net

A detailed assignment of selected vibrational modes for nicotinic acid N-oxide, based on experimental and computational studies, is presented below.

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for Nicotinic acid N-oxide. This table presents data for the acid form. For the sodium salt, the O-H modes would be absent, and the C=O stretch would be replaced by asymmetric and symmetric COO⁻ stretches.

| FT-IR (cm⁻¹) nih.govresearchgate.net | FT-Raman (cm⁻¹) nih.gov | Vibrational Mode Assignment |

| 3094 | - | O-H Stretch |

| 1710 | 1709 | C=O Stretch |

| 1614 | 1615 | Ring C-C Stretch |

| 1468 | 1468 | Ring C-C Stretch |

| 1296 | 1294 | C-N Stretch |

| 1215 | 1216 | C-N Stretch / C-H In-plane bend |

| 860 | 861 | Ring Breathing Mode |

Computational studies have shown that nicotinic acid N-oxide can exist in different conformations, primarily related to the orientation of the carboxylic acid group relative to the pyridine ring. nih.gov These conformers are typically referred to as cis (Z) and trans (E), where the C=O bond points towards or away from the ring nitrogen, respectively.

Nuclear Magnetic Resonance (NMR) Studies for Elucidating Molecular Structure

NMR spectroscopy is indispensable for the structural elucidation of nicotinic acid N-oxide systems in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while 2D NMR techniques reveal connectivity and spatial relationships between atoms.

The ¹H and ¹³C NMR spectra of nicotinic acid N-oxide are defined by the electron-withdrawing effects of both the N-oxide group and the carboxylic acid. For the This compound , the primary difference in the ¹H NMR spectrum is the absence of the acidic proton of the carboxyl group. The chemical shifts of the ring protons and carbons are also slightly perturbed by the change from a -COOH group to a -COO⁻ group.

In the ¹H NMR spectrum of nicotinic acid N-oxide recorded in DMSO-d₆, a characteristic downfield signal appears for the acidic proton, often around 13.8 ppm. chemicalbook.com The protons on the pyridine ring exhibit distinct chemical shifts due to the influence of the substituents. nih.govchemicalbook.com

Table 2: ¹H NMR Chemical Shifts (ppm) for Nicotinic Acid N-oxide in DMSO-d₆. The signal at ~13.8 ppm is from the carboxylic acid proton and would not be present in the sodium salt.

| Proton Assignment | Chemical Shift (ppm) chemicalbook.com |

| H (Carboxyl) | ~13.8 (broad) |

| H2 | 8.498 |

| H6 | 8.424 |

| H4 | 7.777 |

| H5 | 7.546 |

The ¹³C NMR spectrum provides complementary information. The N-oxide group causes a notable shielding effect on the adjacent C2 and C6 carbons compared to nicotinic acid itself, while the carbon attached to the carboxyl group (C3) and the carboxyl carbon itself are significantly downfield. nih.govchemicalbook.com

Table 3: ¹³C NMR Chemical Shifts (ppm) for Nicotinic Acid N-oxide. Data recorded in DMSO-d₆. nih.govchemicalbook.com

| Carbon Assignment | Chemical Shift (ppm) |

| C (Carbonyl) | 164.6 |

| C2 | 140.0 |

| C6 | 138.8 |

| C4 | 126.9 |

| C5 | 125.8 |

| C3 | 134.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For nicotinic acid N-oxide, this would confirm the connectivity between H4-H5 and H5-H6.

HSQC experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting each ring proton (H2, H4, H5, H6) to its corresponding carbon atom (C2, C4, C5, C6), providing definitive assignments for the ¹³C spectrum based on the more easily assigned ¹H spectrum. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (typically over two or three bonds) between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of nicotinic acid N-oxide is characterized by absorptions arising from π→π* and n→π* transitions associated with the pyridine N-oxide ring and the carboxyl group. nih.gov

Studies have shown that the UV absorption spectrum of nicotinic acid N-oxide in aqueous solution displays a strong absorption maximum (λₘₐₓ) at approximately 254 nm. researchgate.net This absorption is attributed to the π→π* transitions within the aromatic system. The formation of the sodium salt, and thus the carboxylate anion, can influence the electronic distribution in the molecule and may lead to a shift in the position and intensity of the absorption bands.

The electronic absorption spectra of pyridine carboxylic acid N-oxides are also sensitive to the solvent environment. researchgate.netresearchgate.net The position of the absorption maxima can shift depending on solvent polarity and hydrogen bonding capabilities, a phenomenon known as solvatochromism. This behavior indicates that the energy of the electronic transitions is influenced by interactions between the solute molecule and solvent molecules. researchgate.net For instance, the transition energy is often raised by solvent polarity but lowered by the solvent's ability to donate or accept protons in hydrogen bonds. researchgate.net

Determination of Electronic Absorption Maxima and Band Assignments

The electronic absorption spectrum of nicotinic acid N-oxide, a derivative of nicotinic acid, presents characteristic absorption bands in the ultraviolet (UV) region. Experimental studies of nicotinic acid N-oxide dissolved in water show a significant absorption maximum (λmax) at approximately 254 nm. researchgate.net This absorption is attributed to the N→O (N-oxide) functional group within the molecule. researchgate.net For comparison, the parent compound, nicotinic acid, exhibits characteristic peaks at around 213 nm and 261 nm when prepared in an acidic solution. starna.com

The UV absorption spectrum of nicotinamide (B372718) N-oxide, a closely related compound, has been recorded in water over a range of 200-800 nm. researchgate.netnih.gov Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to analyze the electronic transitions. rsc.org These theoretical approaches help in assigning the observed absorption bands to specific molecular orbital transitions, such as π → π* and n → π* transitions. rsc.orglibretexts.org For instance, in some tetrahydroquinoline derivatives, long-wavelength bands are assigned to π → π* transitions involving intramolecular charge transfer. rsc.org The study of solvent effects can further aid in the experimental assignment of these bands. rsc.org

Below is an interactive data table summarizing the experimental and theoretical electronic absorption data for nicotinic acid N-oxide and related compounds.

Table 1: Electronic Absorption Maxima (λmax) and Band Assignments

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Assignment | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid N-Oxide | Water | 254 | - | N→O transition | researchgate.net |

| Nicotinamide N-Oxide | Water | Recorded (200-800) | - | - | researchgate.netnih.gov |

Correlation with Molecular Orbital Theory (HOMO-LUMO)

The electronic transitions observed in the UV-Vis spectrum of nicotinic acid N-oxide systems can be correlated with the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that reflects the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov

The absorption of UV-Vis light promotes an electron from the HOMO to the LUMO, corresponding to a π - π* transition in many organic molecules. libretexts.org Theoretical calculations, particularly using DFT, are instrumental in determining the energies of these orbitals and the resulting energy gap. For instance, in a study on niacin (nicotinic acid), the HOMO-LUMO energy gap was calculated to be 4.94 eV, indicating chemical stability. researchgate.net In another study on a niacin derivative, the energy gap was found to be 5.398 eV. researchgate.net For some complex molecules, a small HOMO-LUMO energy gap suggests that intramolecular charge transfer is occurring. researchgate.net

The correlation between the experimentally observed absorption wavelength and the computationally predicted HOMO-LUMO energy gap substantiates the nature of the electronic transitions. researchgate.net Discrepancies between the measured absorption wavelength and the computed value can sometimes indicate specific electronic phenomena, such as intramolecular charge transfer. researchgate.net

Theoretical Chemistry and Computational Modeling (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules like nicotinic acid N-oxide. researchgate.netnih.govnih.gov By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can obtain detailed insights into the molecule's behavior at the atomic level. researchgate.netnih.gov

Optimized Molecular Geometries and Conformational Analysis

DFT calculations allow for the full optimization of the molecular geometry of nicotinic acid N-oxide and its derivatives in the ground state. researchgate.netepstem.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The calculated bond lengths, bond angles, and dihedral angles can then be compared with experimental data, often showing good agreement. researchgate.net For example, in a study of nicotinamide N-oxide, the optimized structure was compared with experimental values for the similar compound nicotinamide. researchgate.net

Conformational analysis using DFT can identify the most stable conformers of a molecule. researchgate.net For nicotinic acid N-oxide, computational results have identified the C1 form as the most stable conformer. researchgate.net Such analyses are crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Table 2: Selected Optimized Geometrical Parameters of a Nicotinic Acid Derivative (Theoretical)

| Parameter | Bond/Angle | Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C(21)–O(2) | 1.2126 Å | nih.gov |

| Bond Length | N(6)–N(7) | 1.347 Å | nih.gov |

| Bond Length | C(21)–N(6) | 1.2808 Å | nih.gov |

Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO), Charge Distribution, and Electrostatic Potential

DFT calculations provide a wealth of information about the electronic properties of nicotinic acid N-oxide systems. The energies of the HOMO and LUMO orbitals, and the resulting energy gap, are fundamental in understanding the molecule's electronic behavior and reactivity. A lower HOMO-LUMO gap is often associated with higher chemical reactivity. nih.gov For niacin, the calculated HOMO-LUMO gap is approximately 4.94 eV. researchgate.net

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net These maps highlight regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For the neutral nicotine (B1678760) molecule, MEP analysis shows high electron density around the nitrogen atoms, suggesting these are likely sites for oxidation. researchgate.net Mulliken charge analysis further quantifies the charge distribution, identifying atoms with the highest positive and negative charges. researchgate.net

Table 3: Calculated Electronic Properties of Niacin (Nicotinic Acid)

| Property | Value | Unit | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 4.94 | eV | researchgate.net |

| Chemical Hardness (η) | 2.47 | eV | researchgate.net |

| Chemical Softness (S) | 0.41 | eV⁻¹ | researchgate.net |

| Chemical Potential (µ) | -3.97 | eV | researchgate.net |

| Electronegativity (χ) | 3.97 | eV | researchgate.net |

Prediction and Simulation of Spectroscopic Properties

A significant application of DFT is the prediction and simulation of various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netnih.govmdpi.com By calculating vibrational frequencies, researchers can assign the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net The total energy distribution (TED) of the vibrational modes is often used to make these assignments. researchgate.netnih.gov

Similarly, TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum. rsc.orgyoutube.com This involves calculating the energies of electronic excitations from the ground state to various excited states. medium.com The calculated absorption wavelengths and oscillator strengths (which relate to the intensity of the absorption) can be compared with the experimental spectrum to confirm band assignments and understand the nature of the electronic transitions. nih.govmedium.com DFT can also be used to predict NMR chemical shifts, providing another layer of structural verification. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving nicotinic acid N-oxide. nih.govrsc.org By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. ucsb.edu

Locating the transition state structure is key to understanding the kinetics of a reaction, as its energy determines the activation barrier. nih.gov Computational methods can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. youtube.com A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. epstem.net These computational studies can provide detailed insights into how reactions proceed at a molecular level, including the role of catalysts and the stereoselectivity of the reaction. rsc.orgmdpi.com

Mechanistic Biochemical and Biological Investigations in Model Systems

Metabolism and Biotransformation Pathways of Nicotinamide (B372718) N-Oxide in Animal Models

Nicotinamide N-oxide, a primary metabolite of excess nicotinamide (a form of vitamin B3), undergoes a series of biotransformation reactions primarily in the liver. nih.gov These processes are essential for its clearance from the body and involve a complex interplay of enzymatic systems. nih.gov Research in animal models has been instrumental in elucidating these pathways. exlibrisgroup.comresearchgate.net

Enzymatic Pathways and Cytochrome P450 Involvement

The oxidation of nicotinamide to nicotinamide N-oxide is a key metabolic step that occurs within the endoplasmic reticulum of hepatocytes. nih.govmdpi.com This reaction is catalyzed by the cytochrome P450 (P450) superfamily of enzymes, which are crucial for the metabolism of a wide array of foreign compounds and endogenous molecules. nih.govresearchgate.netkarger.com

Specifically, research has identified cytochrome P450 2E1 (CYP2E1) as the primary enzyme responsible for the N-oxidation of nicotinamide in human liver microsomes. nih.govmdpi.comnih.gov Studies using selective P450 inhibitors, specific substrates, and antibodies have confirmed the central role of CYP2E1 in this process. nih.gov The involvement of the P450 system highlights a significant pathway for the detoxification and elimination of excess nicotinamide. nih.govresearchgate.net The catalytic cycle of cytochrome P450 involves the transfer of electrons from NADPH, the binding of molecular oxygen, and the insertion of an oxygen atom into the substrate. youtube.com

Reduction and Oxidation Processes in Hepatic and Other Tissue Microsomes

While the oxidation of nicotinamide to its N-oxide form is a key metabolic route, the reverse reaction, the reduction of nicotinamide N-oxide back to nicotinamide, also occurs. exlibrisgroup.combiocat.com This reduction has been observed in hog-liver homogenates, indicating the presence of enzymatic systems capable of this conversion. exlibrisgroup.com One of the enzymes implicated in the reduction of nicotinamide N-oxide in the liver is xanthine oxidase . biocat.com

Species-Specific Metabolic Differences (e.g., mice vs. rats/humans)

The metabolism of nicotinamide and the formation of nicotinamide N-oxide can exhibit significant differences between species. For instance, while nicotinamide N-oxide is a recognized metabolite in rats and humans, the predominant metabolic pathways for excess nicotinamide can vary. nih.govexlibrisgroup.com In humans and rodents, both methylated and oxidized forms of nicotinamide are detectable in blood and urine. nih.gov

Under normal dietary conditions, the methylation pathway of nicotinamide to N1-methylnicotinamide is often the primary route of clearance. nih.gov However, when large doses of vitamin B3 are administered, the formation of nicotinamide N-oxide can increase substantially, becoming a major metabolite in the blood of mice. nih.gov In humans, nicotinamide N-oxide is detected following therapeutic doses of niacin for conditions like hyperlipidemia. nih.gov It's important to note that humans and other mammals lack the enzyme nicotinamidase, which in other organisms converts nicotinamide directly to nicotinic acid. nih.govresearchgate.net This absence means that in mammals, the metabolic pathways for nicotinamide and nicotinic acid are distinct. nih.govresearchgate.net

| Feature | Mice | Rats | Humans |

| Primary Nicotinamide Clearance | Methylation, with N-oxidation increasing at high doses nih.gov | N-oxide formation observed exlibrisgroup.com | Methylation predominates under normal conditions; N-oxidation occurs with high niacin intake nih.gov |

| Key Enzyme for N-Oxidation | Cytochrome P450 enzymes researchgate.net | Cytochrome P450 enzymes researchgate.net | Cytochrome P450 2E1 (CYP2E1) nih.govnih.gov |

| Presence of Nicotinamidase | Absent nih.govresearchgate.net | Absent nih.govresearchgate.net | Absent nih.govresearchgate.net |

| Major Urinary Metabolites | Methylated and oxidized forms nih.gov | Methylated and oxidized forms nih.gov | Methylated and oxidized forms nih.gov |

Role in NAD(P)H Metabolism and Related Coenzyme Pathways in Cellular and Animal Models

Nicotinamide N-oxide is intrinsically linked to the broader metabolism of vitamin B3 and the biosynthesis of the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govnih.govresearchgate.net These coenzymes, along with their reduced forms (NADH and NADPH), are central to cellular energy metabolism, redox reactions, and a multitude of signaling pathways. nih.govnih.govresearchgate.netmdpi.com

Anabolic and Catabolic Connections within the Vitamin B3 Metabolome

The vitamin B3 metabolome encompasses the precursors for NAD+ synthesis (anabolites) and the products of its breakdown (catabolites). nih.gov Nicotinamide, the precursor to nicotinamide N-oxide, is a key component of this metabolome. nih.govthemedicalbiochemistrypage.org The formation of nicotinamide N-oxide represents a catabolic, or breakdown, pathway for excess nicotinamide. mdpi.comnih.gov

This catabolic process is one of several ways the body manages high levels of vitamin B3. Another major catabolic route is the methylation of nicotinamide to N-methylnicotinamide. nih.govnih.gov The balance between these anabolic and catabolic pathways is crucial for maintaining NAD+ homeostasis. nih.gov

Precursor Functions in NAD+ Biosynthesis in Model Systems

While nicotinamide N-oxide itself is a catabolite, its precursor, nicotinamide, is a vital substrate for the salvage pathway of NAD+ biosynthesis. nih.govstanford.edunih.gov This pathway recycles nicotinamide, which is produced by NAD+-consuming enzymes, back into NAD+. nih.gov The first and rate-limiting step in this pathway is the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs). nih.govresearchgate.net

Therefore, the metabolic fate of nicotinamide—whether it is directed towards N-oxidation for clearance or into the salvage pathway for NAD+ synthesis—is a critical regulatory point in cellular metabolism. The ability of nicotinamide N-oxide to be reduced back to nicotinamide suggests a potential mechanism by which this catabolite could re-enter the anabolic pathway, although the physiological significance of this reverse reaction is still under investigation. exlibrisgroup.combiocat.com

Molecular Mechanisms of Action in Cellular and Acellular Systems

Receptor Interactions and Signaling Pathways (e.g., G protein-coupled receptors in in vitro assays)

Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors (GPCRs), which are a large family of transmembrane proteins involved in diverse physiological processes. Specifically, the niacin receptor, GPR109A (also known as Hydroxycarboxylic acid receptor 2 or HCA2), is a key target. This receptor is primarily expressed in adipocytes and immune cells.

Upon activation by a ligand like nicotinic acid, GPR109A couples to the Gαi sub-family of heterotrimeric G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activation of Gαi-coupled receptors mediates anti-lipolytic effects by inhibiting the hydrolysis of triglycerides into fatty acids.

In vitro studies using differentiated bovine adipocytes have shown that nicotinic acid increases the secretion of adiponectin, a hormone that modulates glucose and fat metabolism. This effect was found to be dependent on GPR signaling, as pre-incubation with pertussis toxin (an inhibitor of Gαi/o protein signaling) reduced the adiponectin response to nicotinic acid. Furthermore, nicotinic acid treatment increased the mRNA abundance of GPR109A itself in these cells.

Molecular docking studies have been employed to computationally predict the binding potential of niacin with the GPR109A receptor, providing insights into the initial protein-ligand interactions. Sodium ions have also been shown to act as allosteric modulators of some GPCRs, like the dopaminergic D2 receptor, by binding to a deep allosteric site and inducing conformational changes. While direct evidence for sodium ion modulation of GPR109A in the context of nicotinic acid oxide sodium salt is still emerging, the role of ions in GPCR function is an active area of research.

Modulation of Cellular Processes (e.g., macrophage migration, gene expression) in Cell Culture Models

Nicotinic acid and its derivatives have demonstrated the ability to modulate various cellular processes in in vitro models, particularly those involving immune cells like macrophages.

Macrophage Migration: Studies using the murine macrophage cell line RAW264.7 have shown that while nicotinic acid itself does not significantly affect macrophage migration, it can reverse the migratory arrest induced by oxidized low-density lipoprotein (oxLDL). OxLDL is known to inhibit macrophage movement, a process relevant to the development of atherosclerosis. Co-incubation of RAW264.7 cells with nicotinic acid and oxLDL restored macrophage migration to levels comparable to unstimulated cells. This reversal of migratory arrest is associated with a reduction in actin polymerization, a key process in cell movement.

Gene Expression: In the context of bacterial systems, niacin has been shown to influence global gene expression in Streptococcus pneumoniae. It can modulate the activity of two-component systems, which in turn control the expression of various genes. For instance, the transcriptional regulator NiaR acts as a repressor for genes like niaX, nadC, and pnuC in this bacterium.

In human monocytes, nicotinic acid has been found to attenuate the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are mediated by Toll-like receptor 4 (TLR4) activation.

Coordination Chemistry and Metal Complexation Studies Involving Nicotinic Acid N Oxide

Synthesis and Characterization of Metal-Nicotinic Acid N-Oxide Complexes

The synthesis of metal-nicotinic acid N-oxide complexes typically involves the reaction of a soluble metal salt with nicotinic acid N-oxide in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized using a variety of analytical techniques. These methods include spectral and magnetic studies, as well as X-ray powder diffraction, to elucidate the structure and bonding within the complexes. For instance, complexes with dipositive 3d metal ions such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and appear to be hexacoordinated, linear, polynuclear complexes. electronicsandbooks.com

Ligand Binding Modes and Coordination Geometries

Nicotinic acid N-oxide can coordinate to metal centers in several ways, acting as a versatile ligand. The primary binding sites are the oxygen atoms of the carboxylate group and the N-oxide moiety. This allows for monodentate, bidentate, and bridging coordination modes.

The coordination geometry of the metal ion in these complexes is influenced by the nature of the metal, the stoichiometry of the reaction, and the presence of other ligands. Common geometries observed include octahedral, tetrahedral, and square planar arrangements. For example, studies on nicotinic acid complexes with various transition metals have shown that Cu(II), Ni(II), and Co(II) can form square planar configurations, while zinc and cadmium complexes often adopt an octahedral geometry. researchgate.net The coordination of two N-oxide molecules to a zinc(II) halide typically results in a tetrahedral geometry for the complex. mdpi.com

Monodentate ligand: Coordinating through either the N-oxide oxygen or one of the carboxylate oxygens.

Bidentate chelating ligand: Binding to the metal center via both the N-oxide oxygen and a carboxylate oxygen.

Bidentate bridging ligand: Linking two metal centers, which can lead to the formation of polynuclear complexes.

The specific binding mode adopted depends on factors such as the metal ion's size, charge, and electronic configuration, as well as the reaction conditions.

| Metal Ion | Observed Coordination Geometries | Typical Binding Mode |

|---|---|---|

| Cu(II) | Square Planar, Distorted Octahedral | Bidentate, Bridging |

| Ni(II) | Square Planar, Octahedral | Bidentate |

| Co(II) | Square Planar, Octahedral | Bidentate |

| Zn(II) | Octahedral, Tetrahedral | Monodentate, Bidentate |

| Cd(II) | Octahedral | Bidentate |

Thermogravimetric and X-ray Diffraction Analysis of Complexes

Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are crucial techniques for characterizing metal-nicotinic acid N-oxide complexes.

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. The analysis involves heating the complex at a controlled rate and monitoring its weight loss as a function of temperature. The resulting TGA curve can reveal decomposition steps, such as the loss of water molecules at lower temperatures and the decomposition of the organic ligand at higher temperatures. For example, TGA can be used to quantify the amount of polypyrrole in a composite material by observing the weight loss corresponding to its oxidation. researchgate.net

| Analytical Technique | Information Obtained | Example Application |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvent molecules, decomposition patterns. | Determining the temperature at which coordinated water is lost from a complex. |

| X-ray Diffraction (XRD) | Crystal structure, bond lengths, bond angles, coordination geometry. | Confirming the octahedral coordination of a Zn(II) complex with nicotinic acid N-oxide. |

Thermodynamic Parameters of Complex Formation

The formation of metal complexes with nicotinic acid N-oxide is governed by thermodynamic principles. The stability of these complexes can be quantified by determining their stability constants and the associated thermodynamic parameters, such as the enthalpy and entropy of complexation.

Stability Constants and Enthalpy of Complexation

The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand in solution. A large stability constant indicates the formation of a stable complex. The stability constants of nicotinic acid complexes with various transition metal ions have been determined pH-metrically. rspsciencehub.com For instance, the stability of aspartic acid complexes with pyridinecarboxylic acids was found to follow the order nicotinic acid < isonicotinic acid < picolinic acid. researchgate.net

The enthalpy of complexation (ΔH) represents the heat change that occurs upon the formation of the complex. It can be determined calorimetrically. An exothermic process (negative ΔH) indicates that the complex formation is energetically favorable. The process of complex formation between aspartic acid and pyridinecarboxylic acids in water has been found to be entropically favorable. researchgate.net

Factors Influencing Complex Stability

Several factors influence the stability of metal-nicotinic acid N-oxide complexes:

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, for a given ligand, the stability of the complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Nature of the Ligand: The basicity of the coordinating atoms and the chelate effect influence stability. The presence of the N-oxide group can affect the electron density on the carboxylate group, thereby influencing its coordinating ability. The introduction of an N-oxide can weaken molecular stability in many nitrogen-rich heteroaromatic rings. researchgate.net

Solvent: The dielectric constant and coordinating ability of the solvent can affect complex stability. For example, the stability constants of nicotinic acid complexes with transition metals were found to be greater in a methyl alcohol-water medium than in an ethyl alcohol-water medium. rspsciencehub.com

Temperature and Ionic Strength: These parameters can also influence the equilibrium of complex formation.

Spectroscopic Properties of Metal Complexes (e.g., phosphorescence, luminescence)

The coordination of nicotinic acid N-oxide to metal ions can significantly alter its spectroscopic properties, leading to interesting photophysical phenomena such as phosphorescence and luminescence. These properties are highly dependent on the nature of the metal ion and the coordination environment.

Lead-carboxylate complexes based on nicotinic acid N-oxide have been shown to exhibit phosphorescent properties. sigmaaldrich.com The heavy lead atom can promote intersystem crossing from the singlet excited state to the triplet excited state, from which phosphorescence occurs.

The luminescence of metal complexes is a valuable property with potential applications in areas such as sensing, imaging, and light-emitting devices. The interplay between fluorescence and phosphorescence in gold(I) and gold(III) complexes with heterocyclic arylacetylide ligands has been studied, revealing that the coordination geometry plays a key role in determining the dominant emission pathway. rsc.org While detailed studies on the luminescence of nicotinic acid N-oxide sodium salt complexes are not extensively reported in the provided context, the known behavior of related complexes suggests that this is a promising area for further investigation.

Computational Studies on Metal-Ligand Interactions and Electronic Structure of Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of metal-ligand interactions and the electronic nature of coordination complexes involving nicotinic acid N-oxide. dergipark.org.trnih.govnih.gov These theoretical studies provide valuable insights that complement experimental findings, offering a molecular-level understanding of geometry, stability, and reactivity.

Research efforts have employed various levels of theory to model these systems, with the B3LYP functional being a commonly used and reliable method for predicting molecular geometries and energies. dergipark.org.trnih.gov Such calculations are crucial for understanding how the coordination of a metal ion to the nicotinic acid N-oxide ligand influences its structural and electronic properties.

Detailed Research Findings

Computational studies have explored the impact of metal coordination on the ligand's geometry and the electronic landscape of the resulting complex. Upon coordination to a metal ion like zinc(II), changes in the bond lengths of the N-oxide ligand are observed. For instance, coordination can lead to an increase in the N-O bond length and an elongation of the C-N bonds within the pyridine (B92270) ring when compared to the free ligand. mdpi.com

A significant focus of computational analysis is the electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical parameters that relate to the chemical reactivity and kinetic stability of the complex. nih.gov

Studies on copper complexes with nicotinic acid have shown a correlation between these quantum chemical parameters and the observed biological activity, such as Superoxide Dismutase (SOD) mimetic activity. nih.gov For example, it has been demonstrated that the SOD activity of certain copper complexes positively correlates with their electron affinity (EA) values and that complexes with the highest SOD activity possess the lowest HOMO energy. nih.gov This suggests that a lower HOMO energy facilitates the catalytic cycle of the SOD mimic.

Furthermore, computational models indicate that the coordination of a Lewis acid like a metal ion to the N-oxide's oxygen atom significantly enhances the positive electrostatic potential on the surface of the ligand. mdpi.com This, coupled with a lowering of the LUMO energy, strengthens the π-stacking and donor-acceptor interactions in multicenter bonding systems. mdpi.com The stability of these π–π bonded complexes is confirmed by the calculation of binding energies, which show an increase in stability upon coordination of the N-oxide to a metal. mdpi.com

The table below summarizes key findings from computational studies on metal complexes related to nicotinic acid N-oxide.

| Complex/System Studied | Computational Method | Key Findings | Reference |

| Nicotinic acid N-oxide | DFT B3LYP/6-311(d,p) | Calculation of electronic structure features (HOMO, LUMO) to relate to bioactive nature. | dergipark.org.tr |

| Copper-nicotinic acid complexes | DFT at B3LYP/LANL2DZ | SOD mimetic activity correlated with calculated theoretical parameters; highest activity linked to lowest HOMO energy and high electron affinity. | nih.gov |

| Zn(II)-coordinated N-oxides | DFT | Coordination to zinc increases positive electrostatic potential, lowers LUMO energy, and strengthens π–π bonding, leading to more stable complexes. | mdpi.com |

| Zn(II)-N-oxide complexes | DFT | Coordination resulted in an increase in the N-O bond lengths (to ~1.33 Å) compared to the individual molecules (~1.29 Å). | mdpi.com |

These computational investigations provide a powerful framework for rationalizing the observed properties of nicotinic acid N-oxide metal complexes and for guiding the design of new complexes with tailored electronic and reactive properties for various applications.

Advanced Analytical Methodologies for Nicotinic Acid N Oxide Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of nicotinic acid N-oxide, enabling its separation from other closely related metabolites. The choice of chromatographic technique is critical, especially given the polar nature of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a powerful and widely used method for the quantification of nicotinic acid and its metabolites, including the N-oxide form, in various research matrices like plasma. nih.gov This technique offers a combination of excellent separation capabilities from HPLC and the high selectivity and sensitivity of detection from MS/MS. nih.gov

A sensitive and specific liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous quantitation of nicotinic acid and its key metabolites. nih.gov In such methods, sample preparation often involves a straightforward protein precipitation step, for instance, using acetonitrile (B52724). nih.gov The separation is typically achieved on a specialized analytical column, with a mobile phase gradient designed to resolve all target compounds. nih.gov Detection by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode allows for precise quantification by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov The mass spectrometric conditions, including ionization source parameters, are optimized for each compound to ensure maximum sensitivity. nih.gov The precision and accuracy of these methods are rigorously validated, with intra- and inter-day variations typically falling within acceptable limits. nih.gov

Below is a table summarizing typical parameters for an HPLC-MS/MS method suitable for analyzing nicotinic acid and its metabolites.

Table 1: Example Parameters for HPLC-MS/MS Analysis of Nicotinic Acid Metabolites

| Parameter | Description |

|---|---|

| Sample Preparation | Deproteinization with acetonitrile. nih.gov |

| Chromatography | High-Performance Liquid Chromatography (HPLC). nih.gov |

| Analytical Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm. nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid. nih.gov |

| Ionization | Electrospray Ionization (ESI). nih.gov |

| Detection | Triple quadrupole mass spectrometer. nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM). nih.gov |

| Analysis Time | Full separation achieved within 15 minutes. nih.gov |

Supercritical Fluid Chromatography (SFC) for Polar Metabolite Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to traditional liquid chromatography for the analysis of polar metabolites, which can be challenging to retain and separate using reversed-phase (RP) methods. acs.org SFC is increasingly recognized for its high efficiency and speed, which stem from the use of mobile phases with low viscosity, such as supercritical carbon dioxide. nih.gov This technique is particularly advantageous in high-throughput metabolomics settings. acs.org

For the analysis of polar compounds like nicotinic acid N-oxide, SFC method development involves the careful selection of stationary phases and mobile phase modifiers. acs.org A variety of stationary phases are evaluated to achieve the best separation, with diol (DIOL) and 2-picolylamine (2-PIC) columns often providing high peak capacity and resolution for polar analytes. acs.org The polarity of the mobile phase, primarily carbon dioxide, is increased by adding a co-solvent, typically methanol. researchgate.net Furthermore, the addition of additives like ammonium (B1175870) formate, ammonium hydroxide (B78521), or water can significantly improve the separation of polar compounds. acs.org When coupled with mass spectrometry (SFC-MS), the technique provides a powerful tool for the identification and quantification of metabolites in complex samples like urine. acs.orgresearchgate.net In some cases, a post-column make-up flow is added to enhance the signal in the mass spectrometer. researchgate.net

Key considerations for developing an SFC method for polar metabolites are outlined in the table below.

Table 2: Key Parameters in SFC Method Development for Polar Metabolites

| Parameter | Options & Considerations |

|---|---|

| Stationary Phase | Evaluation of multiple phases is crucial; DIOL and 2-PIC columns have shown good performance for polar compounds. acs.org |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol). researchgate.net |

| Modifier Additives | Ammonium formate, ammonium hydroxide, and water can enhance separation. acs.org |

| Temperature | Temperature is an important parameter to be optimized for resolution. acs.org |

| Detection | Mass Spectrometry (MS) is commonly used for identification and quantification. acs.orgresearchgate.net |

| Signal Enhancement | Post-column make-up flow (e.g., MeOH/H2O with ammonium acetate) can be used to improve MS signal. researchgate.net |

Spectroscopic Detection and Characterization in Complex Research Samples

Spectroscopic techniques are indispensable for the fundamental characterization of nicotinic acid N-oxide, providing detailed information about its molecular structure and electronic properties. Experimental data from methods like FT-IR, FT-Raman, NMR, and UV spectroscopy are often complemented by theoretical calculations, such as those using Density Functional Theory (DFT), to achieve a comprehensive understanding of the molecule. researchgate.net

The table below summarizes the spectroscopic techniques used for the characterization of nicotinic acid N-oxide and the type of information they provide.

Table 3: Spectroscopic Techniques for the Characterization of Nicotinic Acid N-Oxide

| Technique | Region/Method | Information Obtained |

|---|---|---|

| FT-IR Spectroscopy | 4000–400 cm⁻¹ (Solid State) | Vibrational modes, functional groups. researchgate.net |

| FT-Raman Spectroscopy | 3500–50 cm⁻¹ (Solid State) | Complementary vibrational modes. researchgate.net |

| UV Spectroscopy | 200–800 nm (in Water) | Electronic absorption properties. researchgate.net |

| NMR Spectroscopy | ¹H and ¹³C | Chemical structure and environment of atoms. researchgate.net |

| Computational Analysis | Density Functional Theory (DFT) | Optimized geometry, theoretical spectroscopic data for comparison. researchgate.net |

Development of New Analytical Probes for Mechanistic Studies

Understanding the precise roles of metabolites like nicotinic acid N-oxide in complex biological processes requires tools that can monitor their dynamics in real-time within living systems. The development of new analytical probes, particularly fluorescent and bioluminescent probes, is a key research area aimed at addressing this need. nih.govresearchgate.net While specific probes designed exclusively for nicotinic acid N-oxide are not yet widely reported, the principles for their development can be inferred from progress made with related molecules and metabolic pathways. researchgate.net

The general strategy for creating such probes involves designing a molecule that selectively interacts with the target analyte and produces a measurable change in its signal, such as fluorescence. nih.gov These probes typically consist of three main domains: a recognition group that binds to the target metabolite, a signaling unit (like a fluorophore), and often a localizing group to direct the probe to a specific cellular organelle. nih.gov

Research into probes for related compounds, such as nicotinamide (B372718) riboside (a precursor in the NAD+ salvage pathway), demonstrates the potential of this approach. For instance, a bioluminescent probe named BiNR has been developed for the non-invasive in vivo imaging of nicotinamide riboside uptake. researchgate.net Similarly, fluorescent probes have been synthesized to target nicotinic acetylcholine (B1216132) receptors, which are related to the broader nicotinic acid signaling system. nih.gov These probes are designed by attaching a fluorophore to a pharmacophore that has a high affinity for the target receptor. nih.gov

The development of such tools for nicotinic acid N-oxide would enable mechanistic studies by allowing researchers to visualize its distribution, concentration changes, and interactions within cells and tissues, providing deeper insights into its metabolic fate and biological functions. nih.gov

Emerging Research Areas and Future Directions

Structure-Activity Relationship (SAR) Studies for Designing Novel Chemical Probes

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For nicotinic acid N-oxide and its derivatives, SAR studies are instrumental in designing novel chemical probes to investigate biological systems. researchgate.net Chemical probes are specialized molecules used to study and manipulate biological processes, and their design requires high target selectivity and affinity. researchgate.netnih.gov

By systematically modifying the nicotinic acid N-oxide scaffold, researchers can identify the key functional groups responsible for specific interactions. For instance, studies on nicotinic acid derivatives have been conducted to develop new anti-inflammatory and antibacterial agents. nih.govnih.gov These studies provide a framework for how modifications to the pyridine (B92270) ring or the carboxylic acid group could be adapted to create targeted probes. For example, SAR studies on inhibitors of NAD biosynthesis, a pathway where nicotinic acid is a key precursor, have identified crucial interactions that could be mimicked in probe design. researchgate.net

The insights gained from SAR are used to develop probes with specific functionalities, such as fluorescent tags or affinity labels. ljmu.ac.uk A "reverse design" approach, where a known bioactive molecule is modified to become a probe, is a common strategy. nih.gov Applying this to nicotinic acid N-oxide could involve creating derivatives that retain their core biological interactions while incorporating a reporter group, enabling researchers to track the molecule within cells or identify its binding partners.

Table 1: Key Principles for Chemical Probe Design

| Principle | Description | Relevance to Nicotinic Acid N-Oxide |

|---|---|---|

| Target Selectivity | The probe should interact with the intended biological target with high specificity over other molecules. | SAR studies help identify the structural features of the N-oxide that confer selectivity for specific enzymes or receptors. researchgate.net |

| High Affinity | The probe must bind to its target with sufficient strength to allow for detection and study. | Modifications to the nicotinic acid scaffold can be made to enhance binding affinity, as seen in studies of related enzyme inhibitors. researchgate.netnih.gov |

| Bioactivity & Permeability | The probe must be able to enter cells and retain its biological activity in a cellular environment. | The N-oxide functional group can influence properties like solubility and cell permeability, which are critical for effective probes. ontosight.ai |

| Functional Handles | The probe needs a site for attaching reporter groups (e.g., fluorophores, biotin) without disrupting its primary activity. | Synthetic chemistry approaches allow for the addition of "clickable" handles to the nicotinic acid structure for subsequent labeling. ljmu.ac.uk |

This table summarizes key considerations in the design of chemical probes, based on established principles, and applies them to the context of nicotinic acid N-oxide.

Integration of Omics Technologies (e.g., metabolomics) in Nicotinic Acid N-Oxide Research

Omics technologies, which provide a comprehensive analysis of different types of biological molecules, are transforming research into the metabolic roles of compounds like nicotinic acid N-oxide. azti.esfrontiersin.orgnih.gov Metabolomics, in particular, which is the large-scale study of small molecules or metabolites, is a powerful tool for tracking the fate of nicotinic acid and its derivatives within a biological system. nih.gov

Nicotinic acid N-oxide is a known metabolite of nicotinic acid. ontosight.ai Research using mass spectrometry-based metabolomics has been employed to create detailed profiles of nicotine (B1678760) and nicotinic acid metabolites in biological samples, such as urine. nih.govumn.edu These studies can identify and quantify a wide range of metabolites simultaneously, including N-oxide variants, providing a global view of the metabolic pathways involved. nih.gov For example, metabolomic profiling helped identify N'-nitrosonornicotine-1N-oxide as a unique metabolite of the tobacco-specific nitrosamine (B1359907) NNN. nih.gov

Table 2: Omics Technologies in Nicotinic Acid N-Oxide Research

| Omics Technology | Focus of Study | Application to Nicotinic Acid N-Oxide |

|---|---|---|

| Metabolomics | Analysis of metabolites and metabolic processes. azti.es | Identifying and quantifying nicotinic acid N-oxide and related metabolites in biological fluids to understand its metabolic pathways. nih.govnih.gov |

| Genomics | Study of an organism's complete set of DNA (genome). azti.es | Identifying genetic variations that may influence the metabolism of nicotinic acid to its N-oxide form. |

| Transcriptomics | Analysis of the complete set of RNA transcripts. azti.es | Determining how nicotinic acid N-oxide affects gene expression to understand its downstream biological effects. |

| Proteomics | Study of the complete set of proteins. azti.es | Identifying proteins that interact with or are modulated by nicotinic acid N-oxide. |

This table outlines the major omics technologies and their potential applications in research on nicotinic acid N-oxide.

Application as a Mechanistic Tool in Chemical Biology and Biochemistry

Nicotinic acid N-oxide serves as a valuable mechanistic tool in chemical biology and biochemistry due to its status as a stable metabolite and its involvement in fundamental biological pathways. ontosight.aiwikipedia.org Its structure, which includes the N-oxide group, alters the electronic properties and solubility of the parent nicotinic acid molecule, making it a useful compound for studying enzyme-substrate interactions and metabolic processes. ontosight.aiwikipedia.org

One of the primary areas where nicotinic acid N-oxide is relevant is in the study of NAD+ biosynthesis. ontosight.airesearchgate.net Nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. researchgate.net By using nicotinic acid N-oxide, researchers can investigate the specificity of the enzymes in the NAD+ pathway and how they recognize and process different nicotinic acid derivatives.

Furthermore, because nicotinic acid N-oxide is a metabolite of psychoactive compounds like nicotine, it can be used as a standard in analytical studies to track nicotine metabolism. umn.eduwikipedia.org Its presence and concentration can provide insights into the activity of metabolic enzymes, such as cytochrome P450s. nih.gov The compound is also a precursor in the synthesis of pharmaceuticals like niflumic acid, highlighting its utility as a starting material in medicinal chemistry. wikipedia.org

Computational Design and Predictive Modeling for New Applications

Computational methods, including in silico predictions and molecular modeling, are increasingly being used to explore new applications for chemical compounds, including derivatives of nicotinic acid. nih.gov These approaches allow researchers to predict the physicochemical properties, biological activity, and potential interactions of molecules before they are synthesized, saving time and resources. nih.gov

For nicotinic acid and its derivatives, computational studies have been used to design molecules with specific biological targets. nih.govnih.gov For example, molecular docking studies have been performed to predict how nicotinic acid derivatives might bind to the active sites of enzymes like cyclooxygenase-2 (COX-2), with the goal of developing new anti-inflammatory agents. nih.gov Similar in silico screening and modeling could be applied to nicotinic acid N-oxide to identify potential new protein targets or to optimize its structure for a desired biological effect.

Predictive modeling can also be used to explore applications beyond biology. For instance, density functional theory (DFT) calculations have been used to examine the potential of nicotinic acid hydrazide complexes as gas sensors. nih.govresearchgate.net These computational studies model the electronic structure of the molecules and how they interact with other substances, providing insights into their potential for use in materials science. rsc.org Such predictive modeling could be a powerful tool for discovering entirely new applications for nicotinic acid oxide sodium salt.

Role in Material Science and Surface Chemistry (e.g., corrosion inhibition mechanisms, beyond practical application)

While much of the research on nicotinic acid derivatives has focused on biological applications, there is emerging interest in their use in material science and surface chemistry. The chemical structure of nicotinic acid N-oxide, with its aromatic ring and polar N-oxide and carboxylate groups, suggests it could have interesting interfacial properties.

One potential application is in the development of new materials for gas sensing. Computational studies on nickel complexes of nicotinic acid hydrazide have explored their use as sensor materials for hydrogen sulfide (B99878) (H2S) gas. nih.govresearchgate.net The research, using density functional theory (DFT), modeled the interaction between the nicotinic acid-based complex and the gas molecules, suggesting a potential mechanism for sensor activity. rsc.org Although this work focused on a derivative, it highlights the potential of the nicotinic acid scaffold in creating functional materials.

The ability of such compounds to coordinate with metal ions also suggests a potential role in surface chemistry, such as in the study of corrosion inhibition. The nitrogen and oxygen atoms in the nicotinic acid N-oxide molecule can act as coordination sites, allowing it to bind to metal surfaces. This interaction could form a protective layer that inhibits corrosion. While practical applications are still speculative, the fundamental study of how nicotinic acid N-oxide and its derivatives interact with metal surfaces is a promising area of research in material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.